Superior Reduction of Plasma Non-HDL Cholesterol vs. Pravastatin in Rhesus Monkeys
In a head-to-head study in rhesus monkeys, a species with lipid metabolism closely resembling humans, YM-53601 significantly reduced plasma non-high-density lipoprotein cholesterol (nonHDL-C), whereas the HMG-CoA reductase inhibitor pravastatin failed to achieve a significant reduction [1].
| Evidence Dimension | Reduction in plasma nonHDL-C from baseline |
|---|---|
| Target Compound Data | 37% reduction (P<0.01) with YM-53601 at 50 mg/kg, twice daily for 21 days |
| Comparator Or Baseline | No significant reduction with pravastatin at 25 mg/kg, twice daily for 28 days |
| Quantified Difference | 37 percentage-point difference in reduction, with pravastatin showing no effect |
| Conditions | Rhesus monkeys (Macaca mulatta), oral gavage, twice-daily dosing |
Why This Matters
This non-human primate data provides strong translational evidence for YM-53601's superior cholesterol-lowering potential compared to a widely used statin, a key consideration for researchers modeling human dyslipidemia.
- [1] Ugawa, T., et al. (2000). YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species. British Journal of Pharmacology, 131(1), 63-70. View Source
